molecular formula C12H16O B1329461 4-Methyl-4-phenylpentan-2-one CAS No. 7403-42-1

4-Methyl-4-phenylpentan-2-one

Cat. No.: B1329461
CAS No.: 7403-42-1
M. Wt: 176.25 g/mol
InChI Key: PFDVPCSDZXZDMF-UHFFFAOYSA-N
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Description

4-Methyl-4-phenylpentan-2-one (CAS 7403-42-1), also known by its trade name Vetikon, is a cyclic ketone with the molecular formula C₁₂H₁₆O and a molecular weight of 176.25 g/mol .

Applications: Primarily used in perfumery, it imparts a fresh, woody, vetiver-like accent and enhances the fruity notes of gardenia compositions. Recommended usage levels range from 0.5% to 4% in fragrance formulations .

Synthesis:
Palladium-catalyzed carbon-carbon bond formation under reductive or oxidative conditions has been employed to synthesize derivatives of this compound, such as 5-(tert-butoxy)-4-methyl-4-phenylpentan-2-one (72% yield) .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyl-4-phenylpentan-2-one can be synthesized through several methods. One common synthetic route involves the aldol condensation of acetophenone with isobutyraldehyde, followed by hydrogenation. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the desired product yield .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale aldol condensation reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4-phenylpentan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Fragrance Industry

4-Methyl-4-phenylpentan-2-one is widely used in the fragrance industry due to its pleasant aroma. It enhances the scent profiles of various products, including:

  • Perfumes : Used as a key ingredient to impart a fresh woody note.
  • Agarbatti (Incense Sticks) : Incorporated for its aromatic properties.
  • Soaps and Talcum Powder : Utilized in formulations to enhance fragrance.

Flavoring Agent

The compound is also employed as a flavoring agent in food products, contributing to the overall sensory experience with its fruity and floral notes.

Toxicological Studies

Research has been conducted on the safety profile of this compound. A study evaluated its genotoxicity using the Ames test, which showed no mutagenic effects at concentrations up to 5000 μg/plate . This indicates a favorable safety profile for its use in consumer products.

Case Study 1: Fragrance Development

In a study focusing on the development of new fragrance formulations, this compound was blended with other essential oils to create a unique scent profile for high-end perfumes. The results demonstrated that Veticone significantly enhanced the overall fragrance complexity and longevity .

Case Study 2: Safety Evaluation

A comprehensive safety assessment was conducted on the compound, which included repeated dose toxicity studies. The findings indicated that at certain exposure levels, Veticone did not exhibit significant toxicity, thus supporting its safe use in cosmetic formulations .

Mechanism of Action

The mechanism of action of 4-Methyl-4-phenylpentan-2-one involves its interaction with specific molecular targets and pathways. As a ketone, it can participate in various biochemical reactions, including enzyme-catalyzed transformations. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with active sites of enzymes or receptors, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table compares 4-methyl-4-phenylpentan-2-one with key analogs:

Compound CAS No. Molecular Formula Key Substituents Boiling Point (°C) Applications
This compound 7403-42-1 C₁₂H₁₆O Phenyl, methyl at C4 Not reported Perfumery (woody, vetiver notes)
4-Methylpentan-2-one (MIBK) 108-10-1 C₆H₁₂O Methyl at C4 116–117 Industrial solvent
4-Methyl-1-phenyl-2-pentanone 5349-62-2 C₁₂H₁₆O Phenyl at C1, methyl at C4 Not reported Flavoring agent (FEMA 2740)
4-(4-Methylphenyl)pentan-2-one 69657-27-8 C₁₂H₁₆O 4-Methylphenyl at C4 Not reported Organic synthesis
4-Methyl-4-(methylthio)pentan-2-one 23550-40-5 C₇H₁₂OS Methylthio at C4 Not reported Reactive intermediate in synthesis

Key Differences in Properties and Reactivity

Functional Group Influence: this compound’s phenyl group enhances aromatic stability and hydrophobicity compared to MIBK, which lacks aromaticity and is more volatile . 4-Methyl-1-phenyl-2-pentanone (a structural isomer) positions the phenyl group at C1, altering its steric effects and flavor profile (spicy notes vs. woody) .

Chemical Reactivity :

  • The methylthio group in 4-methyl-4-(methylthio)pentan-2-one introduces sulfur-based reactivity, making it susceptible to oxidation or nucleophilic substitution, unlike the parent compound .
  • Derivatives like 5-(benzyloxy)-4-methyl-4-phenylpentan-2-one (81% yield) demonstrate how ether substituents modify solubility and stability in synthetic applications .

MIBK (4-methylpentan-2-one) is flagged as a skin irritant and requires handling precautions .

Q & A

Basic Research Questions

Q. What are the primary research applications of 4-Methyl-4-phenylpentan-2-one in fragrance chemistry?

  • Answer : this compound is studied for its ability to enhance woody and vetiver-like accords in perfumery. Academic research focuses on its synergistic interactions with natural oils (e.g., vetiver) and its role in stabilizing volatile fragrance components. Methodologies include gas chromatography (GC) to analyze vapor pressure and headspace composition under varying formulation conditions .

Q. How is the structural identity of this compound validated in synthetic chemistry?

  • Answer : Structural confirmation relies on a combination of NMR spectroscopy (e.g., 13C^{13}\text{C} and 1H^{1}\text{H} NMR for carbon-proton correlation), mass spectrometry (EI-MS for molecular ion [M+^+] at m/z 176), and IR spectroscopy (C=O stretch at ~1700 cm1^{-1}). Cross-referencing with databases like NIST ensures spectral consistency .

Q. What standardized methods are used to assess the purity of this compound in academic labs?

  • Answer : Purity is evaluated via high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and gas chromatography-mass spectrometry (GC-MS) . Pharmacopeial guidelines (e.g., USP) for ketone analysis are adapted, including limit tests for residual solvents and heavy metals .

Advanced Research Questions

Q. How can researchers resolve contradictions in environmental persistence data for this compound?

  • Answer : Discrepancies in biodegradation studies are addressed using OECD 301F respirometry assays to measure biological oxygen demand (BOD). Complementary QSAR modeling predicts hydrolysis and photolysis pathways, while soil column experiments assess mobility. Data normalization across studies is critical to account for variability in test conditions .

Q. What experimental strategies minimize byproducts during the synthesis of this compound?

  • Answer : Optimizing Friedel-Crafts acylation involves:

  • Low-temperature catalysis (e.g., AlCl3_3 at 0–5°C) to suppress polysubstitution.
  • Inert atmosphere (N2_2/Ar) to prevent ketone oxidation.
  • Post-reaction quenching with ice-cold HCl to deactivate the catalyst.
    Purification via preparative HPLC (C18 column, acetonitrile/water gradient) isolates the target compound from diaryl ketone byproducts .

Q. What safety protocols are recommended for handling this compound given limited toxicity data?

  • Answer : Implement ALARA principles (As Low As Reasonably Achievable):

  • Use fume hoods and closed-system transfers to limit inhalation.
  • Wear nitrile gloves and chemical-resistant goggles.
  • Conduct in vitro toxicity screens (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) to establish preliminary hazard profiles .

Q. How are trace impurities quantified in this compound, and what challenges arise?

  • Answer : High-resolution LC-MS/MS with isotopic internal standards (e.g., 13C^{13}\text{C}-labeled analogs) distinguishes impurities from the parent compound. Challenges include matrix effects in GC-MS; mitigation involves solid-phase extraction (SPE) cleanup and method validation via spike-recovery experiments (85–115% recovery acceptable) .

Q. Methodological Notes

  • Data Contradiction Analysis : For conflicting spectroscopic or reactivity data, employ multivariate analysis (e.g., PCA) to identify outliers and validate results against peer-reviewed literature.
  • Experimental Design : Use DoE (Design of Experiments) frameworks to optimize reaction parameters (e.g., temperature, catalyst loading) and reduce variability in synthetic yields .

Properties

IUPAC Name

4-methyl-4-phenylpentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-10(13)9-12(2,3)11-7-5-4-6-8-11/h4-8H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDVPCSDZXZDMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C)(C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6064664
Record name 2-Pentanone, 4-methyl-4-phenyl-
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Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7403-42-1
Record name 4-Methyl-4-phenyl-2-pentanone
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Record name Vetikon
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Record name 2-Pentanone, 4-methyl-4-phenyl-
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Record name 4-methyl-4-phenylpentan-2-one
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Synthesis routes and methods I

Procedure details

CMP can be prepared by reacting benzene with mesityl oxide to form 4-methyl-4-phenyl-2-pentanone which is then subjected to appropriate hydrogenation.
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Synthesis routes and methods II

Procedure details

To a slurry of AlCl3 (40.0 g, 0.3 mole) in benzene (90 mL) maintained at 10° C. under argon was added dropwise mesityl oxide (0.2 mole, 19.63 g). Upon completion of the addition the reaction was stirred at room temperature for 1.5 hours. The reaction mixture was poured onto ice/10% HCl (350 g). The organic layer was separated and the aqueous layer was extracted with ethyl acetate (100 mL). The combined organics were washed with distilled H2O, saturated NaHCO3 solution, saturated NaCl solution and dried over Na2SO4. The solvent was recovered under vacuum and the crude product (31.6 g) was vacuum distilled (b.p.=107° C. @ 3.0 mmHg) to obtain 24.5 g (69%) of the title A compound as a colorless oil. MS: (M+H)+ @ 177.
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40 g
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90 mL
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19.63 g
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Synthesis routes and methods III

Procedure details

Mesityl oxide (5.9 g, 60.2 mmol) was added drop-wise to a solution of aluminum chloride (10.3 g, 77.4 mmol) in 100 mL of benzene at 0° C. After stirring and warming up to room temperature for 4 h, the mixture was poured to 100 mL of ice-water mixture, extracted with diethyl ether (3×15 mL), and washed with saturated sodium bicarbonate (1×15 mL) and brine (1×15 mL). After the extract was dried (MgSO4) and concentrated at reduced pressure, high-vacuum distillation of the crude afforded the title compound (7.8 g, 74% yield) as a colorless oil:
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5.9 g
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10.3 g
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100 mL
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ice water
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100 mL
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Yield
74%

Synthesis routes and methods IV

Procedure details

To a slurry of aluminum chloride (40.0 g, 0.3 mole) in benzene (90 ml) maintained at 10° C. under argon was added dropwise mesityl oxide (19.63 g, 0.2 mole). Upon completion of the addition the reaction was stirred at room temperature for 1.5 hours. The reaction mixture was poured onto ice/10% HCl (350 g). The organic layer was separated and the aqueous layer was extracted with ethyl acetate (100 ml). The combined organics were washed with distilled water, saturated sodium hydrogen carbonate solution, saturated sodium chloride solution and dried over sodium sulfate. The solvent was evaporated under vacuum and the crude product (31.6 g) was vacuum distilled (b.p.=107° C. at 3.0 mmHg) to obtain 24.5 g of the title A compound as a colorless oil. 1H NMR (CDCl3) δ 7.38-7.19 (m, 5H), 2.74 (s, 2H), 1.80 (s, 3H), 1.43 (s, 6H). 13C NMR (CDCl 3) δ 207.94, 148.16, 128.26, 125.95, 125.46, 56.96, 37.29, 31.76, 28.88.
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40 g
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90 mL
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19.63 g
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Retrosynthesis Analysis

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Feasible Synthetic Routes

4-Methyl-4-phenylpentan-2-one
4-Methyl-4-phenylpentan-2-one
4-Methyl-4-phenylpentan-2-one
4-Methyl-4-phenylpentan-2-one
4-Methyl-4-phenylpentan-2-one
4-Methyl-4-phenylpentan-2-one

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